N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide
Description
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide is a benzohydrazide derivative featuring a pyridine core substituted with chloro and trifluoromethyl groups. Key functional groups include:
- Pyridine ring: Provides a planar aromatic system for intermolecular interactions.
- Trifluoromethyl groups: Enhance lipophilicity and metabolic stability.
- Chloro substituent: Influences electronic properties and binding affinity.
- Methylated hydrazide: Modifies solubility and steric effects.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF6N3O/c1-25(12-11(16)6-10(7-23-12)15(20,21)22)24-13(26)8-3-2-4-9(5-8)14(17,18)19/h2-7H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNHIBSBCDYKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, efficacy against various pathogens, and potential mechanisms of action.
- Molecular Formula: C13H10ClF6N4O
- CAS Number: [insert CAS number]
- Molecular Weight: [insert molecular weight]
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with trifluoromethyl-substituted aromatic compounds. Various methods, including microwave-assisted synthesis and solvent-free conditions, have been explored to enhance yield and purity.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
The compound was tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 200 μg/mL | |
| Escherichia coli | 150 μg/mL | |
| Pseudomonas aeruginosa | 100 μg/mL |
The MIC values indicate that the compound is particularly effective against Pseudomonas aeruginosa, suggesting a potential for therapeutic applications in treating infections caused by this pathogen.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies have reported cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Data
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with the lowest value observed in A549 cells, highlighting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 368.7 g/mol. Its structure features a hydrazide functional group, which is often associated with biological activity, particularly in the inhibition of various enzymes and receptors.
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of hydrazides, including N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown high potency against prostate cancer cells (PC-3), with IC50 values indicating effective inhibition of cell growth .
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) :
- The compound has been investigated for its ability to inhibit VEGFR-2, a key player in angiogenesis. Inhibitors targeting this receptor are crucial for cancer therapy as they can prevent tumor growth by blocking blood supply. Studies have shown that similar compounds can effectively inhibit VEGFR-2 activity, thus supporting the potential use of this hydrazide in cancer treatment strategies .
-
Cholinesterase Inhibition :
- There is evidence suggesting that hydrazones derived from trifluoromethylbenzohydrazides can act as inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are important in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes by compounds related to this compound could lead to therapeutic advancements in treating cognitive disorders .
Case Studies
-
Anticancer Efficacy :
- A study conducted on various synthesized hydrazides revealed that certain derivatives exhibited significant cytotoxicity against lung, breast, and prostate cancer cell lines. The most promising candidates demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
-
VEGFR-2 Inhibition :
- In a series of experiments assessing the antiangiogenic properties of similar compounds, it was found that specific modifications to the hydrazide structure enhanced VEGFR-2 binding affinity and inhibitory potency. This highlights the importance of structural optimization in developing effective anticancer agents .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Table 1: Key Structural Analogs and Properties
Key Observations:
- Trifluoromethyl groups are prevalent in analogs, contributing to high molecular weights (400–500 Da) and lipophilicity.
- Hydrazide vs. sulfonohydrazide: The target compound’s benzohydrazide group may offer different hydrogen-bonding capabilities compared to sulfonohydrazides .
Pesticidal Activity
- Fluopyram : Controls fungal pathogens in crops via succinate dehydrogenase inhibition. Metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) indicate environmental persistence .
- Imidazothiazines (3e–3j) : Exhibit variable bioactivity depending on substituents. For example, 3e (melting point 113–114°C) may have lower thermal stability than 3i (159–160°C), affecting field application .
- The methylated hydrazide may reduce metabolic degradation compared to fluopyram’s ethyl linkage .
Insecticidal Activity
- 2-Phenylpyridine derivatives : Synthesized via caesium carbonate-mediated coupling (), these compounds show efficacy against Mythimna separata. The target compound’s pyridine core could enable similar interactions with insect nervous systems .
Toxicity and Regulatory Considerations
- Fluopyram: Classified as a thyroid carcinogen (CLH classification A) . Metabolites like TPA and TPAA require monitoring in food residues .
- Target Compound: No direct toxicity data, but the presence of chloro and trifluoromethyl groups warrants caution. Regulatory scrutiny similar to fluopyram is anticipated if used in agriculture .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide, and what experimental conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from trifluoromethyl-substituted pyridine and benzohydrazide precursors. A common approach includes:
- Step 1 : Chlorination and trifluoromethylation of pyridine derivatives under palladium catalysis (e.g., Pd(OAc)₂ with ligands like Xantphos) .
- Step 2 : Coupling the modified pyridine with a benzohydrazide intermediate via nucleophilic acyl substitution. Solvents such as dioxane or DMF are used at 80–100°C, with K₂CO₃ as a base to deprotonate intermediates .
- Yield Optimization : Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrazide linkage. The trifluoromethyl (-CF₃) group shows distinct ¹⁹F NMR peaks at ~-60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine/fluorine .
- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) bonds confirm functional groups .
Advanced Research Questions
Q. What are the electronic effects of the trifluoromethyl and chloro substituents on reaction kinetics and regioselectivity?
- Methodological Answer :
- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect reduces electron density on the pyridine ring, directing electrophilic attacks to meta/para positions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity .
- Chloro (-Cl) : Moderately electron-withdrawing; synergizes with -CF₃ to stabilize intermediates in SNAr reactions. Kinetic assays (e.g., monitoring by HPLC) under varying pH/temperature reveal rate constants .
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Orthogonal Validation : Replicate assays across independent labs using standardized protocols (e.g., fixed cell lines for cytotoxicity or enzyme inhibition assays) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing -CF₃ with -CH₃) to isolate contributing factors. Molecular docking studies (AutoDock Vina) can correlate binding affinity with structural variations .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Ru-BINAP complexes) during pyridine functionalization to induce chirality .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases separate enantiomers .
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store samples in DMSO-d₆ or acetonitrile at 4°C, -20°C, and room temperature. Monitor degradation via LC-MS over 1–6 months. Polar aprotic solvents (DMF) reduce hydrolysis of the hydrazide bond .
Key Research Recommendations
- Mechanistic Studies : Use stopped-flow kinetics to probe intermediates in hydrazide-forming reactions .
- Biological Screening : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Computational Modeling : Apply DFT/MD simulations to predict metabolite pathways and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
